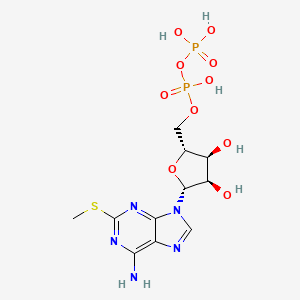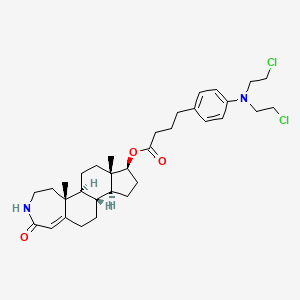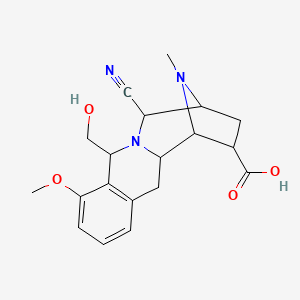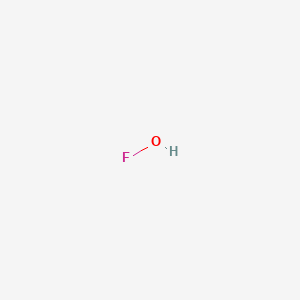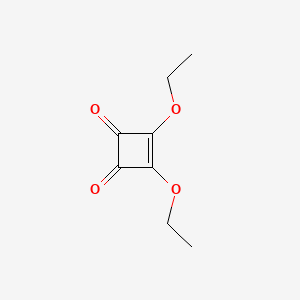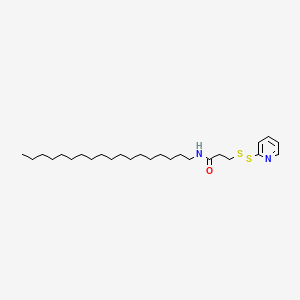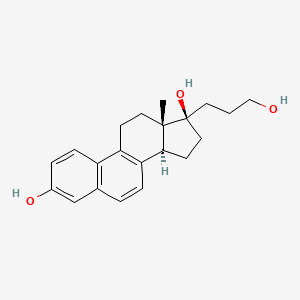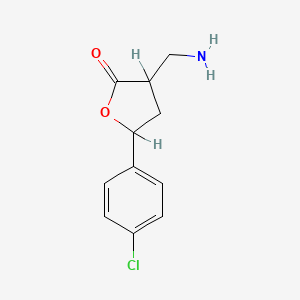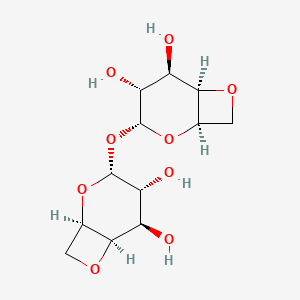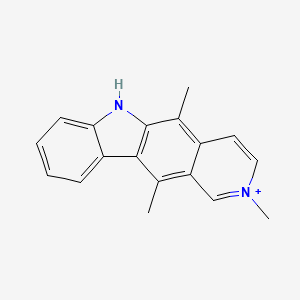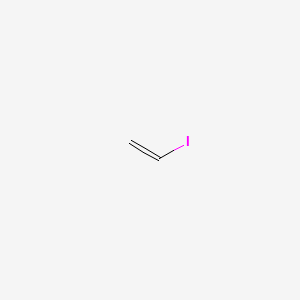
ヨウ化ビニル
概要
説明
Vinyl iodide is a valuable intermediate in organic synthesis, offering unique reactivity due to the presence of both a vinyl group and an iodide. The iodide serves as a good leaving group in substitution reactions, while the vinyl group participates in various addition and cross-coupling reactions. This combination allows for the construction of complex molecular architectures from relatively simple starting materials.
Synthesis Analysis
The synthesis of vinyl iodides can be achieved through various methods. One notable approach is the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, leading to the formation of vinyl methyl sulfones under metal-free conditions with high stereoselectivity and good functional group tolerance (Gao et al., 2015). Another efficient method involves copper-catalyzed S-vinylation of thiols with vinyl halides, offering good to excellent yields of vinyl sulfides (Kao & Lee, 2011).
Molecular Structure Analysis
The surface chemistry of vinyl iodide, particularly on Pt(111), reveals that upon adsorption, vinyl iodide partially decomposes, leaving behind vinyl fragments and atomic iodine (Liu et al., 1992). This decomposition underlines the inherent instability and reactivity of the vinyl iodide molecular structure when in contact with certain metal surfaces.
Chemical Reactions and Properties
Vinyl iodides undergo various chemical reactions, demonstrating their versatility. For instance, they participate in photoredox reactions with electron-deficient alkyl iodides, leading to the formation of boronic esters through radical addition followed by a 1,2-metalate rearrangement (Silvi et al., 2017). Additionally, palladium-catalyzed stereoretentive olefination of unactivated C(sp3)-H bonds with vinyl iodides at room temperature enables the synthesis of β-vinyl α-amino acids, illustrating a controlled way to introduce vinyl groups into molecules (Wang et al., 2014).
Physical Properties Analysis
The physical properties of vinyl iodide compounds can vary significantly depending on the specific structure and substituents. For instance, poly(vinyl alcohol)–iodine complexes show a blue color reaction in dilute aqueous solution, with absorption maxima dependent on concentrations of polymer, iodine, iodide ions, and boric acid, indicating the complex interaction between physical properties and chemical structure (Zwick, 1965).
Chemical Properties Analysis
The chemical properties of vinyl iodides make them invaluable in synthetic chemistry. They serve as efficient intermediates in the formation of coumarin derivatives via the Pechmann reaction under solvent-free conditions using poly(4-vinylpyridine)-supported copper iodide as a catalyst, showcasing their role in green chemistry and sustainability (Albadi et al., 2013).
科学的研究の応用
ボリル化遷移金属フリーカップリング
ヨウ化ビニルは、ボリル化遷移金属フリーカップリングにおいて、様々な求核剤、アルケン、またはアルキンとの反応において重要な役割を果たします . このプロセスは、立体特異的ヒドロホウ素化とそれに続く立体特異的1,2-メタラート転位を含みます . これらのカップリング反応は、遷移金属触媒を必要とせずに進行します .
ヨウ化ビニル鎖末端ポリマーの合成
ヨウ化ビニルは、有機触媒による鎖末端変換を介してヨウ化ビニル鎖末端ポリマーの合成に使用されます . この反応は完全に金属フリーであり、特殊な試薬や条件を使用せずに簡単に実施できます . これらのポリマーには、ポリアクリレートとポリメタクリレートが含まれ、追加の官能基(例:OHおよびCF3)もR2部分に組み込まれました .
銅触媒クロスカップリング反応の前駆体
ヨウ化ビニルは、様々なチオールとの銅触媒クロスカップリング反応において、ビニルスルフィド鎖末端ポリマーを生成するための有用な前駆体として役立ちます . これらのポリマーは、様々なR3部分を有しています .
共役オリゴアルキンセグメントを含むブロック状コポリマー
特定の条件下では、ヨウ化ビニルの有機触媒反応は、共役オリゴアルキンセグメントと非共役ポリアクリレートセグメントを含むブロック状コポリマーを提供します . これらのブロック状コポリマーは、カーボンナノチューブの効率的な分散剤として使用されました .
有機合成の中間体
ヨウ化ビニルは、有機合成で使用される重要な中間体です . 光に敏感であり、冷暗所で密閉容器に保管する必要があります .
化学研究および医薬品の合成における中間体
作用機序
Target of Action
Vinyl iodide, also known as iodoethene, is a versatile molecule that serves as an important building block and precursor in organic synthesis . Its primary targets are the carbon atoms in organic compounds, where it participates in carbon-carbon forming reactions .
Mode of Action
Vinyl iodide interacts with its targets through transition-metal catalyzed cross-coupling reactions, such as the Stille reaction, Heck reaction, Sonogashira coupling, and Suzuki coupling . In these reactions, vinyl iodide forms new carbon-carbon bonds, enabling the synthesis of complex organic structures .
Biochemical Pathways
Vinyl iodide affects the biochemical pathways involved in organic synthesis. It is commonly used in carbon-carbon forming reactions, contributing to the synthesis of natural products and drugs . For instance, it can undergo elimination with a strong base to give corresponding alkyne, and can be converted to suitable vinyl Grignard reagents .
Result of Action
The result of vinyl iodide’s action is the formation of new carbon-carbon bonds, which enables the construction of complex organic molecules . This is crucial in the synthesis of a wide range of compounds, including natural products and pharmaceuticals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZPUGJZVBLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060476 | |
| Record name | Ethene, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-66-8 | |
| Record name | Iodoethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is vinyl iodide and what are its key applications in organic synthesis?
A1: Vinyl iodide (iodoethene) is an organoiodine compound with the formula CH2CHI. It serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions, like the Stille, Suzuki, Sonogashira, and Heck reactions, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors.
Q2: What are some examples of reactions where vinyl iodide participates as a key component?
A2: Vinyl iodide is a crucial component in various reactions. For instance, it reacts with diynes in an iodo-yne polymerization to create semifluorinated polymers containing vinyl iodide groups along the polymer chain. These polymers can be further modified through metal-catalyzed cross-coupling reactions or by transforming the iodide into an activated alkyne for cycloadditions with azides. [] Additionally, vinyl iodide plays a crucial role in synthesizing polysubstituted cyclopentenones through a palladium-catalyzed, three-component, intermolecular Pauson-Khand-type reaction. []
Q3: Can you elaborate on the role of vinyl iodide in forming enol ethers?
A3: Vinyl iodides bearing pendant alcohol groups can be transformed into cyclic enol ethers through a nickel-catalyzed C-O bond formation. The olefin in both the vinyl iodide starting material and the enol ether product coordinates with nickel(0) intermediates, facilitating the reaction. [] This interaction significantly influences the free energy of the vinyl C-O reductive elimination step, making it unusually facile compared to other C-O reductive eliminations at nickel(II). []
Q4: How does the reactivity of vinyl iodide compare to aryl iodide in oxidative addition to gold?
A4: Interestingly, both alkynyl and vinyl iodides demonstrate faster reaction rates compared to aryl iodides in oxidative addition to gold. This reactivity trend is observed in the presence of the hemilabile Ad2P(o-C6H4)NMe2 ligand, which promotes a fast, quantitative, and irreversible oxidative addition. []
Q5: Can you provide examples of how vinyl iodide contributes to the synthesis of natural products?
A5: Absolutely. Vinyl iodide serves as a key intermediate in the total synthesis of various natural products. Examples include:
- (+)-pumiliotoxins A, B, and 225F: Palladium(0)-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides are employed. []
- Rapamycin: Vinyl iodides are essential building blocks for constructing the triene portion of the molecule through Stille coupling reactions. []
- Amphidinolide O: A stereoselective synthesis of the C12-C17 fragment utilizes a titanium-mediated diastereoselective anti-aldol reaction as a key step. []
- (−)-Stipiamide and its structural variants: Stille and Sonogashira couplings with vinyl iodides are crucial steps in their synthesis. [, ]
- Palmyrolide A: A copper-catalyzed intramolecular coupling of vinyl iodide with amide generates the enamide macrolide core of the natural product. []
- Calystegines B2 and B3: An intramolecular Nozaki-Hiyama-Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide is key to the synthesis. []
Q6: How does the photodissociation of vinyl iodide differ from that of other vinyl halides?
A6: Unlike other vinyl halides (C2H3X, where X = F, Cl, Br), where the HX product channel is significant, photodissociation of vinyl iodide predominantly leads to C-I bond cleavage. This difference arises from the increasing X(np) non-bonding character of the highest occupied molecular orbital in vinyl halides with increasing halogen mass. This change reduces the torsional force in the excited state, making excited-state C-I bond fission more favorable than internal conversion. []
Q7: Are there alternative methods to prepare vinyl iodides besides those mentioned?
A7: Yes, besides the methods already discussed, vinyl iodides can also be synthesized through a copper(I)-catalyzed Finkelstein-type halide-exchange reaction of vinyl bromides with potassium iodide. [] This method offers a stereospecific route to vinyl iodides under mild reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



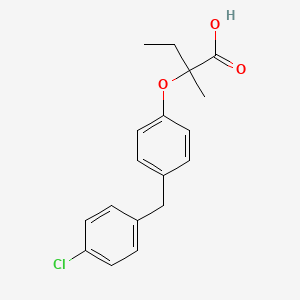
![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)
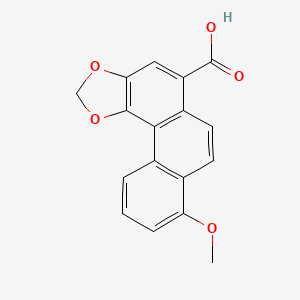
![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)
